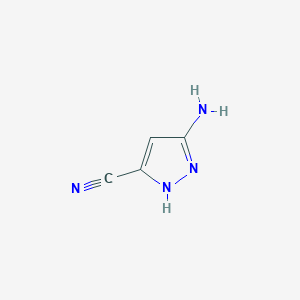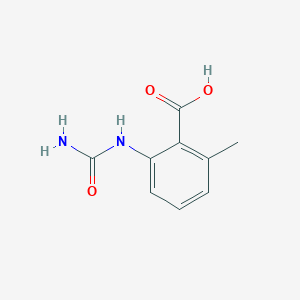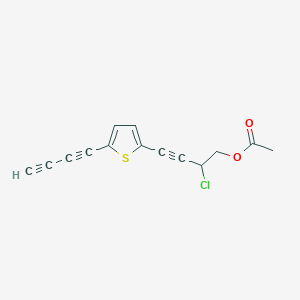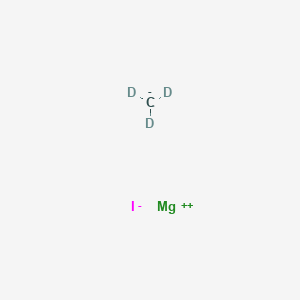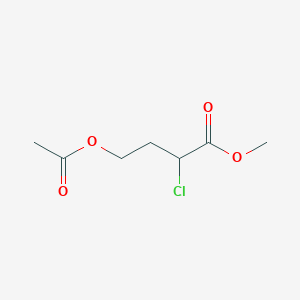
Methyl 4-acetyloxy-2-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-acetyloxy-2-chlorobutanoate, also known as MACB, is a chemical compound that belongs to the family of organic esters. It is a colorless liquid that has a fruity odor and is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-acetyloxy-2-chlorobutanoate is not fully understood, but it is believed to affect the function of enzymes and proteins in biological systems. It may also interact with cell membranes and alter their properties.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-acetyloxy-2-chlorobutanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to have an inhibitory effect on certain enzymes and to modulate the activity of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 4-acetyloxy-2-chlorobutanoate is its versatility and ease of use in laboratory experiments. It is also relatively inexpensive and widely available. However, its potential toxicity and the need for specialized equipment and expertise in handling it are some of the limitations.
Direcciones Futuras
There are numerous future directions for the use of Methyl 4-acetyloxy-2-chlorobutanoate in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another area of research is the development of new synthetic routes for Methyl 4-acetyloxy-2-chlorobutanoate and its derivatives. Additionally, the study of its mechanism of action and its interaction with biological systems is an ongoing area of research.
Métodos De Síntesis
The synthesis of Methyl 4-acetyloxy-2-chlorobutanoate involves the reaction of 4-hydroxy-2-chlorobutanoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as distillation and chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-acetyloxy-2-chlorobutanoate has numerous applications in scientific research, including the synthesis of other organic compounds, as a reagent in chemical reactions, and as a starting material in the production of pharmaceuticals. It is also used in the development of new drugs and in the study of biological processes.
Propiedades
Número CAS |
112343-32-5 |
|---|---|
Nombre del producto |
Methyl 4-acetyloxy-2-chlorobutanoate |
Fórmula molecular |
C7H11ClO4 |
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-2-chlorobutanoate |
InChI |
InChI=1S/C7H11ClO4/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
Clave InChI |
RHPQWKWGKXPZNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
SMILES canónico |
CC(=O)OCCC(C(=O)OC)Cl |
Sinónimos |
Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



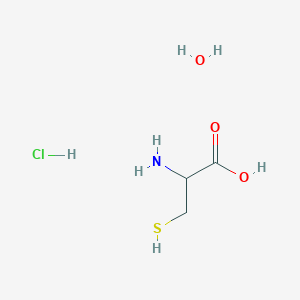
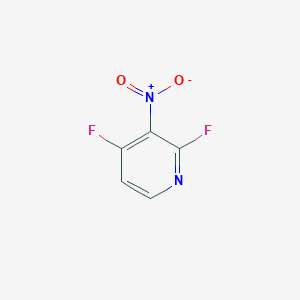
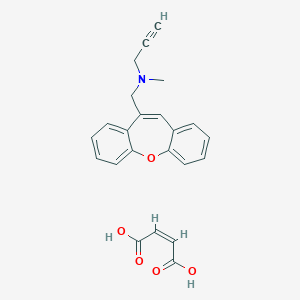
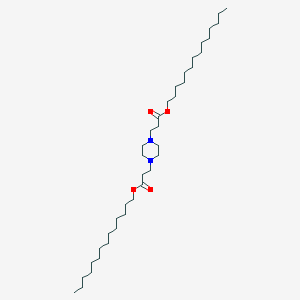
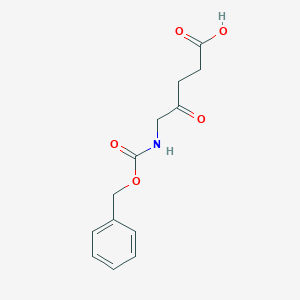
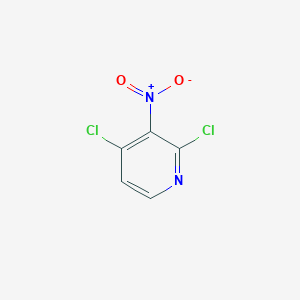
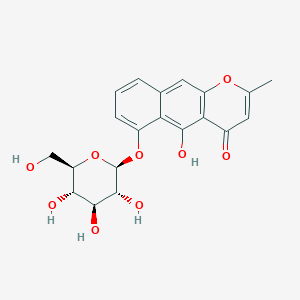
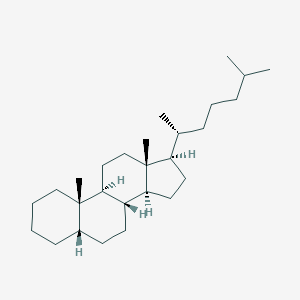
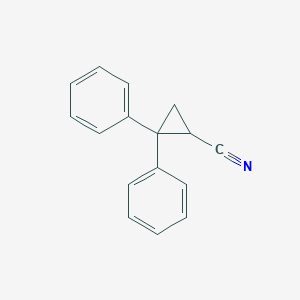
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
